molecular formula C15H17NO3S B1445523 3-Butanoyl-1-tosylpyrrole CAS No. 1132649-21-8

3-Butanoyl-1-tosylpyrrole

Cat. No. B1445523
M. Wt: 291.4 g/mol
InChI Key: QZICTACJYTUCHC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 3-Butanoyl-1-tosylpyrrole is C16H19NO3S. More detailed information about its structure, such as the arrangement of atoms and bonds, is not provided in the search results.

Scientific Research Applications

Synthesis Pathways and Chemical Reactions

  • Synthesis of Derivatives : 3-Butanoyl-1-tosylpyrrole can be used as a starting material in the formation of various derivatives. For instance, a pathway for synthesizing 3-butadienyl-1-tosylpyrroles has been developed from 3-acyl derivatives, including secondary and tertiary 3-hydroxyalkyl-1-tosylpyrroles. This process involves dehydration of alcohol intermediates, with an emphasis on achieving high chemo- and diastereocontrol (Settambolo, 2015).

  • Catalyzed Hydroformylation : The compound has been utilized in rhodium-catalyzed hydroformylation processes. This technique provides a convenient synthetic route to various derivatives like 2-(1-Tosylpyrrolyl)propanals. These derivatives are successfully transformed into new compounds, demonstrating the compound's utility in versatile chemical transformations (Settambolo, Caiazzo, & Lazzaroni, 1997).

  • Electrooxidation Studies : In the context of electrochemistry, studies have explored the electrooxidation of similar compounds on platinum electrodes. Such research is crucial for understanding the chemical behavior of these compounds in electrochemical environments, which is valuable for various industrial applications (Li & Sun, 1997).

  • Cyanation Reactions : Another application involves direct cyanation of heteroaromatic compounds mediated by hypervalent iodine(III) reagents. This process is effective for introducing a cyano group at specific positions in N-tosylpyrroles under mild conditions. The method's efficacy in various heteroaromatic compounds underscores its versatility and potential utility in pharmaceutical and chemical synthesis (Dohi et al., 2007).

  • Annulation Reactions : The compound is also relevant in annulation reactions, where it acts as a reactant in the formation of highly functionalized tetrahydropyridines. Such reactions are significant in the synthesis of complex organic molecules, which are important in medicinal chemistry and materials science (Zhu, Lan, & Kwon, 2003).

  • Biofuel Production : Interestingly, derivatives of 3-Butanoyl-1-tosylpyrrole have been studied in the context of biofuel production. For instance, Escherichia coli strains have been engineered to produce related compounds like 3-methyl-1-butanol from glucose, demonstrating the potential of these compounds in renewable energy applications (Connor & Liao, 2008).

  • Luminescent Polymer Synthesis : Finally, 3-Butanoyl-1-tosylpyrrole derivatives are involved in the synthesis of luminescent polymers. These polymers exhibit strong fluorescence and are useful in various applications, including optoelectronics and sensor technology (Zhang & Tieke, 2008).

Safety And Hazards

3-Butanoyl-1-tosylpyrrole is classified as having acute toxicity, oral, (Category 4), H302 according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) .

properties

IUPAC Name

1-[1-(4-methylphenyl)sulfonylpyrrol-3-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-3-4-15(17)13-9-10-16(11-13)20(18,19)14-7-5-12(2)6-8-14/h5-11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZICTACJYTUCHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CN(C=C1)S(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20742672
Record name 1-[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-3-yl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Butanoyl-1-tosylpyrrole

CAS RN

1132649-21-8
Record name 1-[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-3-yl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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